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(1s)-Cyclopent-2-ene-1-carboxylic acid CAS number

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Compound of Interest		
Compound Name:	(1s)-Cyclopent-2-ene-1-carboxylic acid	
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An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1S)-Cyclopent-2-ene-1-carboxylic acid**, including its chemical identity, physicochemical properties, synthesis methodologies, and potential biological relevance. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral carboxylic acid. Its enantiomeric nature makes it a valuable building block in asymmetric synthesis, particularly for complex natural products and pharmaceutical agents.

Table 1: General and Calculated Physicochemical Properties of (1S)-Cyclopent-2-ene-1-carboxylic acid



Property	Value	Source
CAS Number	67886-24-2	PubChem[1]
Molecular Formula	C6H8O2	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[1]
IUPAC Name	(1S)-cyclopent-2-ene-1- carboxylic acid	PubChem[1]
Canonical SMILES	C1CINVALID-LINKC(=0)O	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	112.052429494	PubChem[1]
Topological Polar Surface Area	37.3 Ų	PubChem[1]

Table 2: Experimental Physical Properties of Related Isomers

Note: Experimental data for the specific (1S)-enantiomer is not readily available. The following data is for the racemic mixture or a constitutional isomer and should be considered indicative.

Property	Value	Compound	CAS Number	Source
Density	0.9867 g/cm³ (26 °C)	Cyclopent-2-ene- 1-carboxylic acid	2348-89-2	ChemBK[2]
Melting Point	139-141 °C	Cyclopent-2-ene- 1-carboxylic acid	2348-89-2	ChemBK[2]
Boiling Point	97-98 °C (7 Torr)	Cyclopent-2-ene- 1-carboxylic acid	2348-89-2	ChemBK[2]



Spectral Data

Specific spectral data for **(1S)-Cyclopent-2-ene-1-carboxylic acid** is not widely published. However, data for the closely related isomer, 1-Cyclopentene-1-carboxylic acid, can provide valuable reference points.

Table 3: Spectral Data for 1-Cyclopentene-1-carboxylic acid (CAS: 1560-11-8)

Data Type	Key Features	Source
Mass Spectrum (EI)	Molecular Ion (M+): m/z 112	NIST WebBook[3]
Infrared Spectrum	Characteristic peaks for C=O (carboxylic acid) and C=C (alkene)	ChemicalBook[4]
¹ H NMR	Data available in spectral databases	SpectraBase[5]
¹³ C NMR	Data available in spectral databases	PubChem[6]

Experimental Protocols: Synthesis

The enantioselective synthesis of **(1S)-Cyclopent-2-ene-1-carboxylic acid** is crucial for its application as a chiral building block. While specific, detailed protocols are proprietary or embedded in complex literature, a general and effective approach is through enantioselective palladium-catalyzed allylic alkylations.[7]

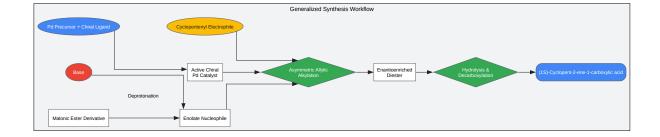
Generalized Protocol for Enantioselective Synthesis:

This protocol is a conceptual summary of the methodology described in the literature.

- Preparation of the Nucleophile: A malonic ester derivative (e.g., dimethyl malonate) is treated with a suitable base to form the enolate nucleophile.
- Palladium Catalyst Formation: A palladium precursor (e.g., Pd₂(dba)₃) is mixed with a chiral ligand (e.g., a derivative of Trost ligand) in an appropriate solvent to form the active chiral catalyst.



- Allylic Alkylation: The nucleophile is added to a solution of the palladium catalyst and a cyclopentenyl electrophile (e.g., 3-chlorocyclopentene). The reaction is carried out under an inert atmosphere at a controlled temperature until completion.
- Work-up and Purification: The reaction mixture is quenched, and the product is extracted
 with an organic solvent. The crude product is purified by column chromatography to yield the
 enantiomerically enriched cyclopentene derivative.
- Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid, followed by decarboxylation to yield the final (1S)-Cyclopent-2-ene-1-carboxylic acid.



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Caption: Generalized workflow for the enantioselective synthesis.

Biological Relevance and Signaling Pathways

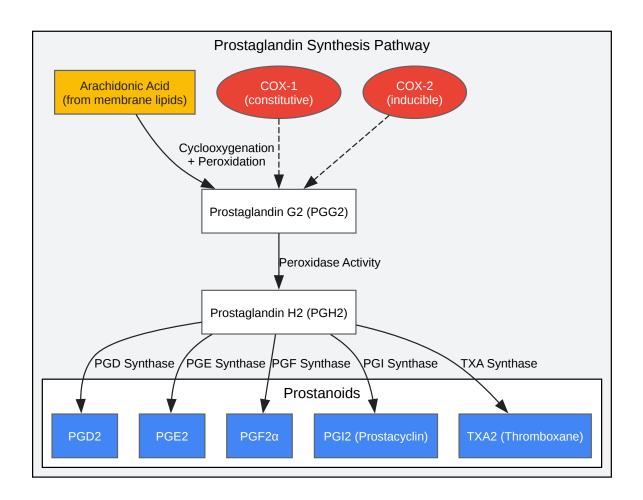
Chiral cyclopentenones and their derivatives are important intermediates in the synthesis of prostaglandins, which are lipid compounds with diverse physiological effects.[8] The structural



similarity of **(1S)-Cyclopent-2-ene-1-carboxylic acid** to these precursors suggests its potential application in the development of modulators of the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway:

Prostaglandins are synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[9][10][11] This pathway is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).



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Caption: Simplified prostaglandin synthesis pathway.

Applications in Drug Development



The core cyclopentene structure is found in a variety of biologically active molecules. For instance, cyclopentenediones, which are structurally related, have been reported to possess anti-inflammatory, cytostatic, and specific enzyme inhibitory activities.[12] The development of enantioselective synthetic routes to compounds like (1S)-Cyclopent-2-ene-1-carboxylic acid is a key step in accessing novel therapeutics that can modulate pathways such as prostaglandin synthesis, potentially leading to new anti-inflammatory drugs or other targeted therapies.

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